molecular formula C9H15N3O5 B15090738 N-(N-Acetylvalyl)-N-nitrosoglycine CAS No. 99152-10-0

N-(N-Acetylvalyl)-N-nitrosoglycine

Cat. No.: B15090738
CAS No.: 99152-10-0
M. Wt: 245.23 g/mol
InChI Key: XZUXDHWLWRENOL-MRVPVSSYSA-N
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Description

N-(N-Acetylvalyl)-N-nitrosoglycine is a nitroso compound derived from glycine, where the amino group is modified by an N-acetylvalyl moiety and a nitroso (-NO) group. These compounds belong to the broader class of N-nitroso compounds (NOCs), which are endogenous or exogenous carcinogens implicated in DNA damage through carboxymethylation and methylation .

Structurally, the substitution of the acetylated amino acid (e.g., valine in this compound vs. proline in APNG) influences reactivity and biological interactions. NOCs like these generate diazoacetate, a reactive intermediate that decomposes into carboxymethyldiazonium and methyldiazonium ions, leading to DNA adducts such as O⁶-carboxymethyl-2′-deoxyguanosine (O⁶-CMdG) and O⁶-methyl-2′-deoxyguanosine (O⁶-MedG) . These lesions are promutagenic and linked to gastrointestinal cancers .

Properties

CAS No.

99152-10-0

Molecular Formula

C9H15N3O5

Molecular Weight

245.23 g/mol

IUPAC Name

2-[[(2R)-2-acetamido-3-methylbutanoyl]-nitrosoamino]acetic acid

InChI

InChI=1S/C9H15N3O5/c1-5(2)8(10-6(3)13)9(16)12(11-17)4-7(14)15/h5,8H,4H2,1-3H3,(H,10,13)(H,14,15)/t8-/m1/s1

InChI Key

XZUXDHWLWRENOL-MRVPVSSYSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N(CC(=O)O)N=O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)N(CC(=O)O)N=O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-Acetylvalyl)-N-nitrosoglycine typically involves a multi-step process. One common method starts with the acetylation of valine to form N-acetylvaline. This intermediate is then reacted with nitrosyl chloride to introduce the nitroso group, resulting in the formation of this compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, filtration, and chromatography are employed to achieve the required product quality.

Chemical Reactions Analysis

Nitroso Group Reactivity

The N-nitroso moiety is a reactive functional group. Key reactions observed in structurally similar compounds include:

Decomposition and Rearrangement

  • Thermal Decomposition : Nitroso compounds often undergo thermal decomposition to release nitric oxide (NO) and form iminium ions. For example, gas-phase reactions of nitrosonium ions (NO⁺) with amino acids like glycine produce iminium ions and hydride abstraction products .

  • Diazotization : In acidic conditions, N-nitroso groups can form diazonium intermediates, which may decompose to generate nitrogen gas (N₂) and carbocations .

Redox Reactions

  • Hydride Abstraction : NO⁺ can abstract hydrides from α-carbon positions, leading to dehydrogenation products. This is observed in glycine derivatives under chemical ionization mass spectrometry (CIMS) .

Peptide Bond Reactivity

The acetylvalyl peptide bond in this compound may participate in:

Hydrolysis

  • Acid/Base-Catalyzed Cleavage : Under acidic or alkaline conditions, peptide bonds can hydrolyze to regenerate free amino acids (e.g., valine and glycine derivatives). This is common in peptide chemistry .

Acylation/Deacetylation

  • Transacetylation : The acetyl group may transfer to nucleophiles like water or amines under catalytic conditions. For example, N-acetylglycine undergoes hydrolysis to glycine and acetic acid in aqueous media .

Nitroso-Peptide Interactions

The proximity of the nitroso group to the peptide backbone may lead to unique reactivity:

Intramolecular Cyclization

  • Formation of Heterocycles : Nitroso groups can react with adjacent amines or carbonyls to form five- or six-membered rings. This is seen in the synthesis of bioactive nitrogen heterocycles .

Crosslinking

  • Dimerization : Nitroso compounds often dimerize to form azodioxy structures, especially under oxidative conditions .

Catalytic and Synthetic Pathways

While no direct synthesis of N-(N-Acetylvalyl)-N-nitrosoglycine is reported, analogous reactions suggest:

Amidocarbonylation

  • Cobalt-Catalyzed Reactions : N-acetylglycine is synthesized via amidocarbonylation of paraformaldehyde and acetamide using cobalt catalysts under high CO pressure . Similar methods might apply for introducing the acetylvalyl group.

Nitroso Transfer

  • Nitrosation of Amines : Secondary amines react with nitrosating agents (e.g., NaNO₂/HCl) to form N-nitroso derivatives . This could be a step in synthesizing the nitroso-glycine moiety.

Stability and Byproducts

Key stability concerns and byproducts include:

ParameterObservation/ImplicationSource
Thermal Stability Decomposition >100°C (NO release, iminium formation)
pH Sensitivity Acidic conditions promote diazonium decomposition
Byproducts Bisamidal (condensation product) in CO/H₂ systems

Therapeutic Implications

Though not directly studied, the nitroso and peptide functionalities suggest potential bioactivity:

  • Glycine Transport Modulation : Nitroso-amino acids may interact with glycine transporters or NMDA receptors, analogous to inhibitors described in neurological drug discovery .

  • NO Donor Properties : Thermal or enzymatic decomposition could release NO, a vasodilator and signaling molecule .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and as a potential biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of novel materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(N-Acetylvalyl)-N-nitrosoglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the acetyl and valyl residues may interact with protein active sites, modulating their activity and function.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key N-nitroso glycine derivatives and related compounds:

Compound Name Structure/Modification DNA Adducts Formed Carcinogenic Potency (Relative) Metabolic Pathway Key References
N-(N-Acetylvalyl)-N-nitrosoglycine Valine side chain, acetylated Likely O⁶-CMdG, O⁶-MedG Not directly quantified Diazoacetate generation Inferred
APNG (N-(N-Acetyl-L-prolyl)-N-nitrosoglycine) Proline side chain, acetylated O⁶-CMdG, O⁶-MedG High (mutagenic in vitro) Diazoacetate generation
N-Nitrosoglycocholic Acid Bile acid conjugate O⁶-CMdG, N³-CM-adenine Potent (animal carcinogen) Diazoacetate generation
Azaserine Non-NOC, diazo compound O⁶-CMdG, N⁷-CM-guanine Pancreatic carcinogen (rodents) Direct diazoacetate release
N-Nitrosoglycine Unmodified glycine backbone O⁶-CMdG 10² (direct-acting) Nitrosation in vivo

Mechanistic Differences and Similarities

  • Diazoacetate Pathway : All listed compounds except azaserine require metabolic activation to release diazoacetate. Azaserine directly decomposes into diazoacetate .
  • Side Chain Influence: The acetylated amino acid (valine, proline) or conjugated group (bile acid) affects stability, tissue specificity, and adduct profiles. For example, APNG’s proline moiety may enhance cellular uptake in the colon compared to N-nitrosoglycine .
  • Carcinogenic Potency: N-Nitrosoglycine exhibits direct carcinogenicity (potency 10²) , while APNG and N-nitrosoglycocholic acid show mutagenicity in vitro and in vivo . Physiological relevance is debated; O⁶-CMdG formation by glycine-derived NOCs is negligible under normal conditions, suggesting context-dependent toxicity .

DNA Damage Profiles

  • O⁶-CMdG : A hallmark lesion induced by diazoacetate, observed in APNG, N-nitrosoglycocholic acid, and azaserine-treated DNA . This adduct is repair-resistant and linked to G→A mutations in TP53, common in gastrointestinal cancers .
  • Methylation vs. Carboxymethylation: NOCs predominantly cause carboxymethylation, while tobacco-specific N-nitrosamines (e.g., NNK) favor methylation. This compound likely follows the NOC pattern, with minor methylation due to methyldiazonium byproducts .

Biological Activity

N-(N-Acetylvalyl)-N-nitrosoglycine (AVNG) is a member of the N-nitroso compound family, which are notable for their diverse biological activities, particularly in toxicology and pharmacology. This compound has garnered attention due to its potential mutagenic and carcinogenic properties, as well as its interactions with biological macromolecules.

Chemical Structure and Properties

This compound is characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom, along with an acetylated valine moiety. The molecular formula for AVNG is C7_7H10_10N4_4O3_3, indicating a complex structure that influences its reactivity and biological interactions.

The biological activity of AVNG is primarily mediated through its interaction with various molecular targets, including enzymes and nucleic acids. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with DNA, potentially causing mutations. This mechanism is similar to other nitroso compounds, which are known to be indirect-acting mutagens activated by metabolic processes involving cytochrome P450 enzymes .

Key Mechanisms:

  • Mutagenesis : AVNG has been shown to induce mutations in bacterial systems, particularly in the Ames test, where it was found to be an activation-independent mutagen .
  • DNA Interaction : The compound can form adducts with nucleophilic sites on DNA, leading to replication errors and mutations .
  • Oxidative Stress : The nitroso group may influence cellular oxidative stress pathways, contributing to its biological effects.

Biological Activity Overview

AVNG exhibits a range of biological activities that have been documented in various studies:

  • Mutagenicity : Studies indicate that AVNG can induce genetic mutations, with evidence showing increased revertants in bacterial assays .
  • Carcinogenic Potential : Similar to other nitroso compounds, AVNG has been implicated in carcinogenesis due to its ability to modify DNA and potentially disrupt normal cellular processes .
  • Reactivity with Biological Macromolecules : Interaction studies reveal that AVNG can react with proteins and nucleic acids, leading to significant biological implications.

Case Studies

  • Ames Test Results : In various Ames test studies, AVNG demonstrated mutagenic activity comparable to other well-known nitroso compounds but was found to be less potent than some derivatives like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) .
  • Genotoxicity Assessments : Research involving AVNG has shown it can exert mutagenic effects in Salmonella strains, highlighting its potential risk as a dietary or environmental contaminant .

Data Summary

Biological ActivityDescriptionReference
MutagenicityInduces mutations in bacterial systems; activation-independent
Carcinogenic PotentialImplicated in carcinogenesis via DNA modification
Interaction with MacromoleculesReacts with proteins and nucleic acids; leads to DNA adduct formation

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